molecular formula C8H12O2 B2624614 1,9-Dioxadispiro[2.1.35.23]decane CAS No. 2248396-33-8

1,9-Dioxadispiro[2.1.35.23]decane

Cat. No.: B2624614
CAS No.: 2248396-33-8
M. Wt: 140.182
InChI Key: MFLDYZOGFQGNPY-UHFFFAOYSA-N
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Description

1,9-Dioxadispiro[2.1.35.23]decane is a dispirocyclic compound featuring two oxygen atoms integrated into its bridged ring system. Its nomenclature indicates a decane backbone with two spiro junctions, forming three interconnected rings. The numbering [2.1.35.23] specifies the ring sizes and connectivity, suggesting a complex architecture with small- and medium-sized rings. Such spirocyclic structures are known for their conformational rigidity, stereochemical uniqueness, and applications in materials science and pharmaceuticals .

Properties

IUPAC Name

1,9-dioxadispiro[2.1.35.23]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7(3-1)4-8(5-9-7)6-10-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLDYZOGFQGNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(CO2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxadispiro[2.1.35.23]decane typically involves the formation of spirocyclic intermediates. One common method includes the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .

Industrial Production Methods

While specific industrial production methods for 1,9-Dioxadispiro[2135This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxadispiro[2.1.35.23]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

1,9-Dioxadispiro[2.1.35.23]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Dioxadispiro[2.1.35.23]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Ethers (Dioxaspiro Compounds)

  • 1,5-Dioxaspiro[5.5]undecane (C11H20O2) :

    • Structure : A single spiro center connecting two six-membered rings, with oxygen atoms at positions 1 and 5.
    • Properties : Simpler spiro ether with moderate polarity due to oxygen atoms. Experimental data indicate a boiling point of ~250°C and a density of 1.02 g/cm³ .
    • Applications : Primarily used as a precursor in organic synthesis and chiral resolution studies.
    • Contrast : Unlike 1,9-Dioxadispiro[2.1.35.23]decane, this compound lacks a dispiro system, resulting in reduced steric hindrance and lower thermal stability .
  • Macrocycles with Dispiro-1,3-Dioxane Units (e.g., C35H49O10) :

    • Structure : Multi-ring macrocycles with dispiro junctions and multiple oxygen atoms.
    • Properties : High molecular weight (e.g., 653.75 g/mol for C35H49O10), elevated melting points (>200°C), and significant rigidity due to extended conjugation .
    • Applications : Explored in supramolecular chemistry for host-guest interactions.
    • Contrast : this compound’s smaller rings likely confer higher solubility in apolar solvents compared to these macrocycles .

Spirocyclic Amines (Diazaspiro Compounds)

  • 1,9-Diazaspiro[4.5]decane (C8H16N2) :

    • Structure : Two nitrogen atoms at spiro positions, forming a bicyclic amine.
    • Properties : Basic character (pKa ~9.5), water solubility (~50 mg/mL), and applications in drug design (e.g., as a scaffold for kinase inhibitors) .
    • Contrast : Replacing oxygen with nitrogen increases polarity and hydrogen-bonding capacity, altering reactivity and biological activity compared to 1,9-Dioxadispiro.
  • 1-Methyl-1,9-diazaspiro[5.5]undecane (C11H22N2) :

    • Structure : Larger spiro system with a methyl substituent.
    • Properties : Enhanced lipophilicity (logP ~2.8) and thermal stability (decomposition >300°C).
    • Applications : Used in coordination chemistry and as a ligand in catalysis .
    • Contrast : The methyl group and nitrogen atoms differentiate its electronic profile from oxygenated spiro compounds, impacting catalytic and solubility properties .

Linear and Branched Alkanes

  • Decane (C10H22) :
    • Structure : A straight-chain alkane.
    • Properties : Hydrophobic (logP ~5.5), boiling point 174°C, used as a solvent and fuel additive .
    • Contrast : Unlike 1,9-Dioxadispiro, decane lacks functional groups and cyclic rigidity, making it unsuitable for applications requiring stereochemical control or thermal stability .

Key Research Findings and Data Tables

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Polarity (PSA, Ų) Key Applications
This compound* C10H16O2 168.23 ~280 (estimated) 18.5 Materials science, polymers
1,5-Dioxaspiro[5.5]undecane C11H20O2 184.27 250 18.5 Organic synthesis
1,9-Diazaspiro[4.5]decane C8H16N2 140.23 220 24.7 Pharmaceuticals
Decane C10H22 142.28 174 0.0 Solvents, fuels

*Estimated properties based on structural analogs.

Table 2: Reactivity and Functional Differences

Compound Key Functional Groups Reactivity Profile Notable Reactions
This compound Ethers (C-O-C) Resistant to nucleophilic substitution; undergoes acid-catalyzed ring-opening Polymer crosslinking
1,9-Diazaspiro[4.5]decane Amines (N-H) Participates in alkylation, acylation Drug scaffold synthesis
Decane None Combustion, halogenation Fuel additive synthesis

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